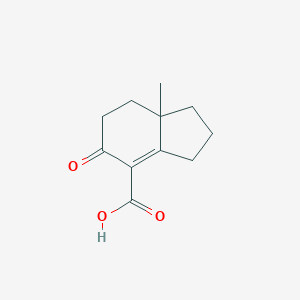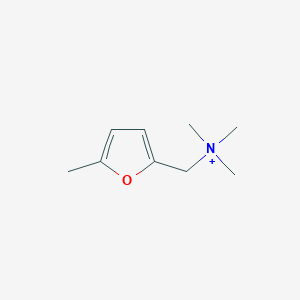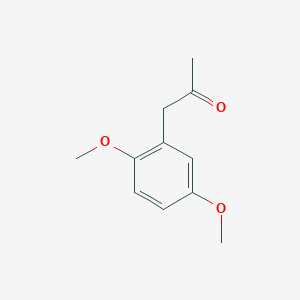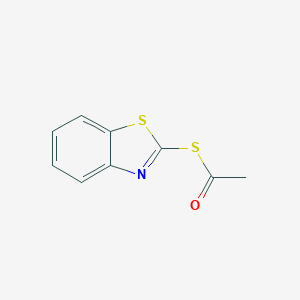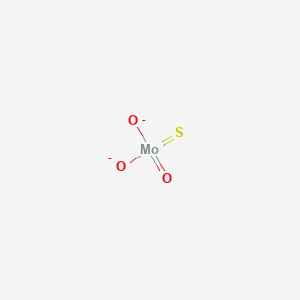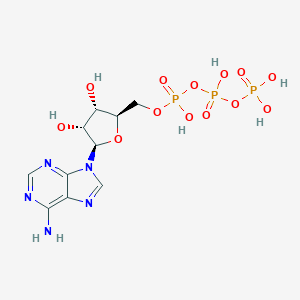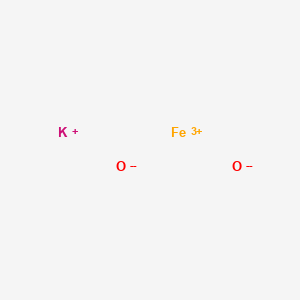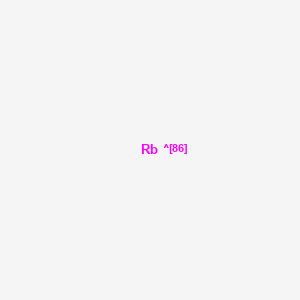
Rubidium Rb-86
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium Rb-86 is a radioactive isotope of rubidium. It is a naturally occurring element with an atomic number of 37 and belongs to the alkali metal group. Rubidium Rb-86 has a half-life of 18.7 days and decays by beta emission to stable strontium. It is used in various scientific research applications due to its unique properties.
Mécanisme D'action
Rubidium Rb-86 acts as a tracer in various scientific research applications. It is a radioactive isotope that emits beta particles, which can be detected using a radiation detector. The tracer is introduced into the system being studied, and its movement is tracked using the radiation detector. The rate of movement of the tracer provides information about the system being studied.
Effets Biochimiques Et Physiologiques
Rubidium Rb-86 does not have any significant biochemical or physiological effects. It is a radioactive isotope that decays by beta emission to stable strontium. The beta particles emitted by rubidium Rb-86 have a short range and do not penetrate deeply into tissues. Therefore, it does not cause any significant damage to the tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Rubidium Rb-86 has several advantages as a tracer in lab experiments. It has a short half-life, which makes it suitable for studying fast-moving systems. It emits beta particles, which can be easily detected using a radiation detector. It is also relatively easy to produce and purify. However, there are some limitations to its use. It is a radioactive isotope, which requires special handling and disposal procedures. It also has a short half-life, which limits its use in long-term studies.
Orientations Futures
There are several future directions for the use of rubidium Rb-86 in scientific research. One area of research is the development of new imaging techniques for medical diagnosis. Rubidium Rb-86 can be used as a tracer in various imaging techniques, such as PET (positron emission tomography) and SPECT (single-photon emission computed tomography). Another area of research is the study of the transport of ions in biological systems. Rubidium Rb-86 can be used to study the uptake and transport of potassium ions in plants and animals. Finally, there is a potential for the use of rubidium Rb-86 in environmental studies. It can be used to study the movement of groundwater and the dispersion of pollutants.
Méthodes De Synthèse
Rubidium Rb-86 is produced by neutron activation of stable rubidium-85 in a nuclear reactor. The process involves bombarding rubidium-85 with neutrons, which converts it into rubidium Rb-86. The resulting radioactive isotope is then purified and used for various scientific research applications.
Applications De Recherche Scientifique
Rubidium Rb-86 is widely used in scientific research applications due to its unique properties. It is used as a tracer in various fields such as biology, medicine, and environmental studies. In biology, it is used to study the uptake and transport of potassium ions in plants and animals. In medicine, it is used for myocardial perfusion imaging to diagnose heart diseases. In environmental studies, it is used to study the movement of groundwater and the dispersion of pollutants.
Propriétés
Numéro CAS |
14932-53-7 |
|---|---|
Nom du produit |
Rubidium Rb-86 |
Formule moléculaire |
Rb |
Poids moléculaire |
85.911167 g/mol |
Nom IUPAC |
rubidium-86 |
InChI |
InChI=1S/Rb/i1+1 |
Clé InChI |
IGLNJRXAVVLDKE-OUBTZVSYSA-N |
SMILES isomérique |
[86Rb] |
SMILES |
[Rb] |
SMILES canonique |
[Rb] |
Synonymes |
86Rb radioisotope Rb-86 radioisotope Rubidium-86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



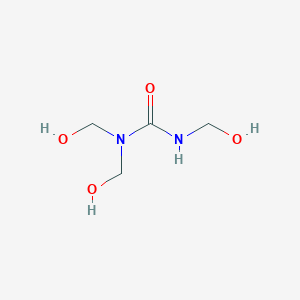
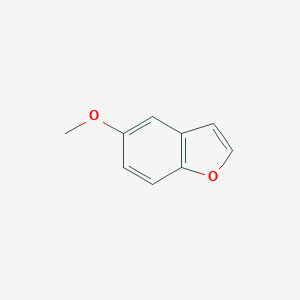
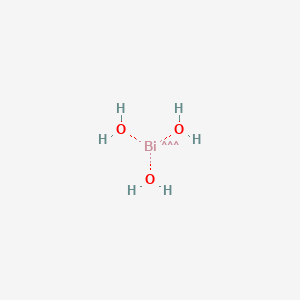
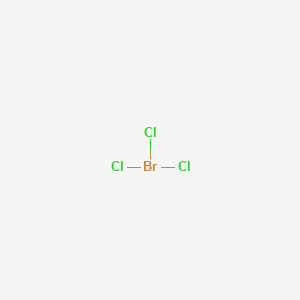
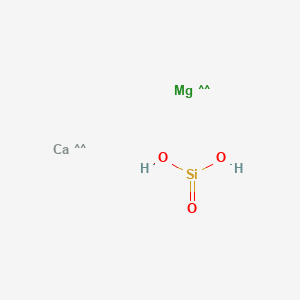
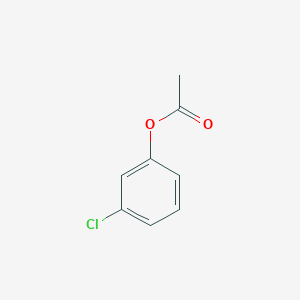
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
